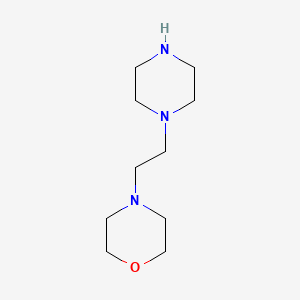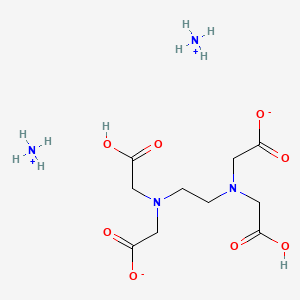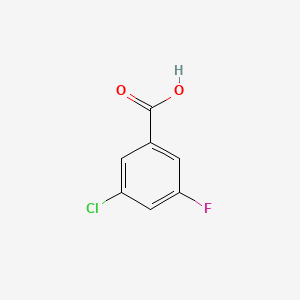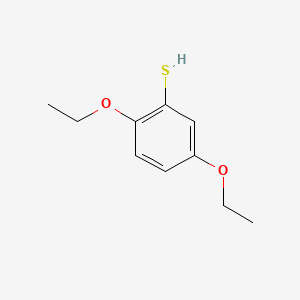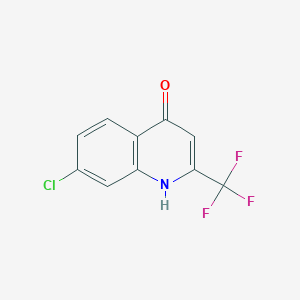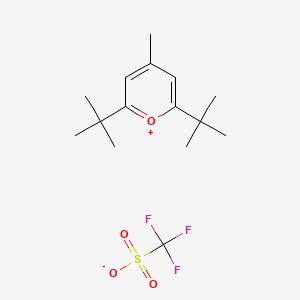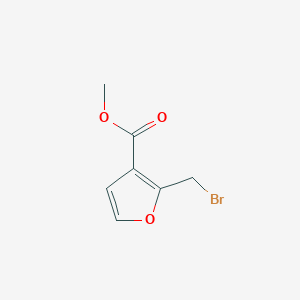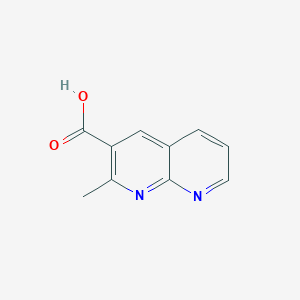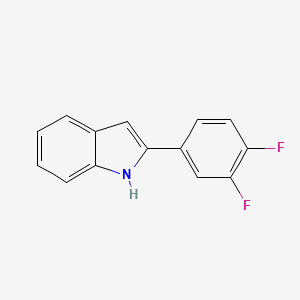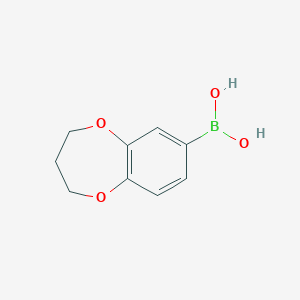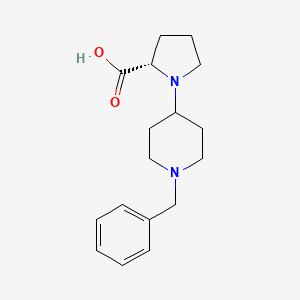
(S)-1-(1-Benzylpiperidin-4-yl)-pyrrolidine-2-carboxylic acid
Overview
Description
(S)-1-(1-Benzylpiperidin-4-yl)-pyrrolidine-2-carboxylic acid, commonly known as BPC-157, is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. BPC-157 is a pentadecapeptide, meaning it is composed of 15 amino acids, and is derived from a protein found in the stomach called Body Protection Compound. This peptide has been studied extensively for its ability to promote healing, reduce inflammation, and improve tissue regeneration.
Mechanism Of Action
The exact mechanism of action of BPC-157 is not fully understood, but it is believed to work through several different pathways. BPC-157 has been shown to increase the production of growth factors, such as vascular endothelial growth factor (VEGF), which promotes angiogenesis and tissue regeneration. It also appears to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemical And Physiological Effects
BPC-157 has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote angiogenesis, which is the formation of new blood vessels, and improve blood flow to damaged tissues. It also appears to stimulate the production of collagen, which is an important component of connective tissue. BPC-157 has also been shown to reduce oxidative stress and increase antioxidant activity, which may contribute to its anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using BPC-157 in lab experiments is its ability to promote healing and tissue regeneration. This makes it a valuable tool for studying the mechanisms of tissue repair and regeneration. However, one limitation of using BPC-157 is its relatively high cost compared to other peptides. Additionally, the effects of BPC-157 may vary depending on the specific tissue and injury being studied, which can make it difficult to draw broad conclusions from experimental results.
Future Directions
There are several potential future directions for research on BPC-157. One area of interest is the use of BPC-157 in the treatment of gastrointestinal disorders, such as inflammatory bowel disease (IBD). BPC-157 has been shown to have anti-inflammatory effects in the gut, and may be a promising candidate for the treatment of IBD. Another area of interest is the use of BPC-157 in the treatment of neurological conditions, such as traumatic brain injury (TBI). BPC-157 has been shown to have neuroprotective effects, and may be a valuable tool for the treatment of TBI and other neurological disorders.
Conclusion
BPC-157 is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to promote healing, reduce inflammation, and improve tissue regeneration in various tissues. While the exact mechanism of action is not fully understood, BPC-157 appears to work through several different pathways. There are several potential future directions for research on BPC-157, including its use in the treatment of gastrointestinal disorders and neurological conditions.
Scientific Research Applications
BPC-157 has been studied extensively for its potential therapeutic applications. It has been shown to promote healing in various tissues, including the skin, muscle, bone, and tendon. BPC-157 has also been shown to reduce inflammation and pain, and improve tissue regeneration. These properties make it a promising candidate for the treatment of a wide range of conditions, including musculoskeletal injuries, gastrointestinal disorders, and neurological conditions.
properties
IUPAC Name |
(2S)-1-(1-benzylpiperidin-4-yl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(21)16-7-4-10-19(16)15-8-11-18(12-9-15)13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,20,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLMRBVDIKEXAY-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2CCN(CC2)CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373470 | |
| Record name | (S)-N-[4'-benzyl)piperidino]proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(1-Benzylpiperidin-4-yl)-pyrrolidine-2-carboxylic acid | |
CAS RN |
669713-67-1 | |
| Record name | 1-[1-(Phenylmethyl)-4-piperidinyl]-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-N-[4'-benzyl)piperidino]proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



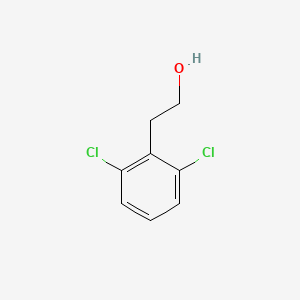
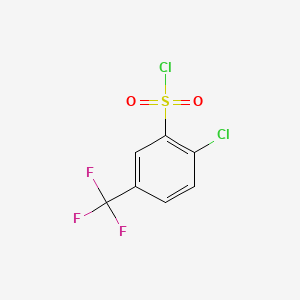
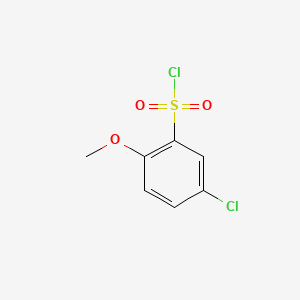
![methyl (1S,3R,4S)-3-{[(tert-butoxy)carbonyl]amino}-4-hydroxycyclopentane-1-carboxylate](/img/structure/B1586231.png)
